molecular formula C6H5N3O B14690891 2H-Pyrimido[4,5-B][1,4]oxazine CAS No. 26240-07-3

2H-Pyrimido[4,5-B][1,4]oxazine

Cat. No.: B14690891
CAS No.: 26240-07-3
M. Wt: 135.12 g/mol
InChI Key: YIORRTWRAYZHCG-UHFFFAOYSA-N
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Description

2H-Pyrimido[4,5-B][1,4]oxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of a broader class of fused heterocycles, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrimido[4,5-B][1,4]oxazine typically involves the reaction of 4,5-diaminopyrimidine derivatives with α-halogeno-ketones. For example, condensation of 4,5-diaminopyrimidine with α-bromoisopropyl methyl ketone yields the desired oxazine . The reaction conditions often include refluxing in solvents such as xylene, followed by the addition of a base to facilitate cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Reactivity and Functionalization

The compound exhibits reactivity typical of nitrogen-containing heterocycles , enabling diverse functionalization:

  • Nucleophilic Substitution : Reactions at positions on the pyrimidine or oxazine rings with nucleophiles like aromatic amines or phenols .

  • Electrophilic Reactions : Susceptible to electrophilic attack under optimized solvent and catalyst conditions.

  • Structural Modifications : Substitution patterns (e.g., at the C-2 position) significantly influence biological activity, as seen in related oxazine derivatives .

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) : Confirms the bicyclic structure via proton and carbon shifts.

  • Mass Spectrometry (MS) : Validates molecular weight (C₈H₈N₄O, ~176.18 g/mol).

Key Findings from Research :

  • Synthesis Optimization : Reaction conditions (e.g., solvent choice, temperature) dictate product formation .

  • Biological Potential : Structural modifications enhance agonistic activity (e.g., EC₅₀ values as low as 12 nM for GPR119 agonists) .

  • Reactivity Trends : Substitution patterns and heteroatom placement govern interaction with biological targets .

This compound’s reactivity and versatility underscore its importance in medicinal chemistry, particularly for developing targeted therapies.

Scientific Research Applications

2H-Pyrimido[4,5-B][1,4]oxazine and its derivatives have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Pyrimido[4,5-B][1,4]oxazine involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or alter gene expression pathways .

Comparison with Similar Compounds

2H-Pyrimido[4,5-B][1,4]oxazine can be compared with other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct chemical and biological properties.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for 2H-pyrimido[4,5-b][1,4]oxazine derivatives, and how do reaction conditions influence product purity?

  • Methodology : The compound is typically synthesized via cyclocondensation of substituted pyrimidine precursors with oxazine-forming reagents. For example, 2-amino-4-hydroxy-5-formyl derivatives can be obtained by recrystallization from boiling water, yielding analytical-grade samples with ±0.4% accuracy for C, H, N elemental analysis . Reaction optimization often involves adjusting pH (e.g., ammonium acetate buffer at pH 6.5) and using nucleophilic agents like sodium methoxide .
  • Key Considerations : Solvent choice (e.g., methanol or DMF) and catalyst selection (e.g., BF3-Et2O or K2CO3) significantly impact regioselectivity and yield .

Q. How are structural ambiguities resolved in this compound derivatives using spectroscopic techniques?

  • Methodology : NMR (1H and 13C) is critical for distinguishing tautomeric forms and confirming substitution patterns. For instance, 2-amino-4-hydroxy derivatives exhibit distinct deshielded peaks for aromatic protons and hydrogen-bonded hydroxyl groups . IR spectroscopy further validates carbonyl and amine functionalities .
  • Data Interpretation : Contradictions in spectral data (e.g., unexpected splitting patterns) may arise from dynamic equilibria in solution, requiring variable-temperature NMR studies .

Advanced Research Questions

Q. How can this compound scaffolds be tailored for TRPA1 inhibition, and what structural modifications enhance potency?

  • Methodology : Derivatives like 3H,4H,5H-pyrimido[4,5-b][1,4]oxazine-4,6-diones are synthesized with electron-withdrawing groups (e.g., chloro or methoxy) at positions 5 and 7 to improve TRPA1 binding affinity. Patent data suggest that substituent bulkiness correlates with inhibitory activity .
  • Optimization : Structure-activity relationship (SAR) studies highlight the importance of a fused oxazine ring in maintaining planar geometry for receptor interaction .

Q. What strategies address low yields in multi-step syntheses of pyrimido-oxazine hybrids for drug discovery?

  • Methodology : A "one-pot" approach using sodium hydride and ethyl chloroformate enables sequential alkylation and cyclization, reducing intermediate isolation steps. For example, 7-(methylsulfanyl)-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-ones are synthesized with >70% yield via this method .
  • Troubleshooting : Competing side reactions (e.g., over-oxidation) are mitigated by controlling stoichiometry and reaction temperature .

Q. How do computational models guide the design of pyrimido-oxazine derivatives as kinase inhibitors?

  • Methodology : Molecular docking and MD simulations predict binding modes with targets like PI3Kα. Substituents at the pyrimidine N1 position (e.g., benzyl or phenethyl groups) optimize hydrophobic interactions in the ATP-binding pocket .
  • Validation : In vitro assays confirm that derivatives with para-methoxybenzyl groups exhibit IC50 values <100 nM against PI3Kα .

Q. Data Contradictions and Resolution

Q. Why do conflicting bioactivity results arise for pyrimido-oxazine derivatives in neuroprotection studies?

  • Analysis : Discrepancies may stem from assay conditions (e.g., cell line variability) or compound stability. For example, (E)-3,4-diacetoxystyryl sulfone derivatives show neuroprotection in Parkinson’s models only under reducing conditions, likely due to ROS scavenging .
  • Resolution : Standardizing assay protocols (e.g., consistent ROS levels) and conducting stability studies (e.g., HPLC monitoring) clarify bioactivity profiles .

Q. Tables

Key Synthetic Routes Conditions Yield Reference
Cyclocondensation of pyrimidine precursorsNH4OAc buffer, pH 6.5, 80°C60-75%
One-pot alkylation-cyclizationNaH, ethyl chloroformate, DMF, 0°C→RT>70%
Reductive aminationNaBH4, MeOH, 25°C50-65%
Bioactive Derivatives Target Activity
7H-Pyrimido[4,5-b][1,4]oxazine-4,6-dioneTRPA1IC50 = 12 nM
2-Arylalkylthio-4-amino derivativesHIV-1 reverse transcriptaseEC50 = 0.8 μM
PI3Kα inhibitorsPI3KαIC50 < 100 nM

Properties

CAS No.

26240-07-3

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

2H-pyrimido[4,5-b][1,4]oxazine

InChI

InChI=1S/C6H5N3O/c1-2-10-6-5(8-1)3-7-4-9-6/h1-3H,4H2

InChI Key

YIORRTWRAYZHCG-UHFFFAOYSA-N

Canonical SMILES

C1N=CC2=NC=COC2=N1

Origin of Product

United States

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